molecular formula C7H3F4NO3 B1315811 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene CAS No. 123572-65-6

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1315811
CAS No.: 123572-65-6
M. Wt: 225.1 g/mol
InChI Key: VBATUITURYFZIU-UHFFFAOYSA-N
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Description

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4NO3 It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene typically involves the nitration of 4-fluoro-2-(trifluoromethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though such reactions are less frequently applied to this compound.

Major Products Formed

    Reduction: The major product is 4-fluoro-2-(trifluoromethoxy)aniline.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Oxidation products are less common and depend on the specific conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Description : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
  • Applications :
    • Synthesis of fluorinated pharmaceuticals.
    • Development of specialty chemicals with unique properties.

Drug Development

  • Exploration : The compound is being explored for its potential use in drug design, particularly as a fluorinated agent that can enhance pharmacological properties.
  • Case Studies :
    • Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This is particularly relevant in the context of developing new therapeutic agents.

Industrial Applications

Production of Specialty Chemicals

  • Industrial Use : Utilized in the production of specialty chemicals and materials that leverage its unique electronic and steric properties.
  • Synthesis Methods :
    • Typically synthesized via nitration processes using concentrated nitric acid and sulfuric acid under controlled conditions to avoid side reactions.

Similar Compounds

Compound Name Structural Features Applications
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzeneSimilar structure but different positioning of functional groupsUsed as a building block in organic synthesis
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzeneContains a trifluoroethyl group instead of trifluoromethoxyPotential applications in medicinal chemistry
3-Chloro-4-fluoronitrobenzeneContains a chlorine atom instead of trifluoromethoxyInvestigated for various chemical reactions

Mechanism of Action

The mechanism of action of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-nitrotoluene: Similar in structure but lacks the trifluoromethoxy group.

    2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene: An isomer with different positioning of the functional groups.

    4-Fluoro-1-nitrobenzene: Lacks the trifluoromethoxy group, making it less lipophilic.

Uniqueness

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of both a nitro group and a trifluoromethoxy group, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various research applications.

Biological Activity

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is an organic compound notable for its unique structural features, including a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is part of a larger class of aromatic nitro compounds that have been explored for various biological activities, particularly in drug development and medicinal chemistry. The presence of fluorinated groups is known to enhance the pharmacological properties of compounds, making them valuable in therapeutic applications.

The molecular formula of this compound is C7_7H3_3F4_4N2_2O3_3. Its structure contributes to its chemical reactivity and potential interactions with biological systems. The trifluoromethoxy group significantly influences its electron-withdrawing capacity, enhancing its reactivity and potential biological interactions.

Research has indicated that this compound can interact with various biomolecules through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the compound's biological effects, particularly in the context of drug design.

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberSimilarity Index
2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene1214329-62-00.96
4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene1260770-16-80.95
1-Fluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene1806413-23-90.95

The specific arrangement of functional groups on the benzene ring in this compound differentiates it from structurally similar compounds, influencing its biological activity and reactivity.

Example Study: Antimicrobial Activity

A study exploring the antimicrobial properties of nitro compounds found that certain derivatives exhibited significant activity against various pathogens. While not specifically focused on this compound, these findings highlight the potential for similar compounds to exhibit beneficial biological activities.

Safety and Toxicology

Safety data indicate that compounds similar to this compound can cause irritation to the eyes, skin, and respiratory system. Proper handling procedures are essential to mitigate health risks associated with exposure to this class of chemicals .

Properties

IUPAC Name

4-fluoro-1-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBATUITURYFZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Fuming nitric acid (20 mL) was added dropwise to concentrated sulfuric acid (40 ml) under cooling (−10° C.), and subsequently, 1-fluoro-3-(trifluoromethoxy)benzene (15 g, 83 mmol) was added to the mixture at −10° C., and the mixture was stirred for 0.5 hours. After the mixture was added into ice-water to stop the reaction, it was extracted with dichloromethane. After the obtained organic layer was washed with a 1N aqueous sodium hydroxide solution and water, it was dried with anhydrous sodium sulfate. After filtration, the solution was concentrated and the residue was purified by silica gel column chromatography (100:0-97:3, hexane:ethyl acetate) to give the title compound (3.1 g, 16%) as an oil.
Quantity
20 mL
Type
reactant
Reaction Step One
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40 mL
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solvent
Reaction Step One
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15 g
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reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
16%

Synthesis routes and methods II

Procedure details

To 1-fluoro-3-trifluoromethoxybenzene (1 mL) was added concentrated sulfuric acid (1 mL) at 0° C. To the cold solution was added dropwise (0.7 mL) of a solution made from concentrated nitric acid (1 mL) and concentrated sulfuric acid (1 mL). The reaction was slowly allowed to warm to room temperature then poured onto ice and extracted with ether. The organic layer was separated and washed with sodium hydroxide 1N, then brined and dried over magnesium sulfate. The solvent was removed under reduce pressure at room temperature. A pale yellow oil (1 g) was recovered and used without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

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